N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide
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Overview
Description
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide is a synthetic organic compound that features a thiophene ring substituted with an ethylsulfonyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Thiophene Derivative Formation: The thiophene ring is functionalized with an ethylsulfonyl group through a sulfonation reaction.
Azepane Ring Formation: The azepane ring is synthesized separately, often starting from a suitable amine precursor.
Coupling Reaction: The thiophene derivative and the azepane ring are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, while the azepane ring can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Azepane Derivatives: Compounds with azepane rings are often explored for their potential as therapeutic agents.
Uniqueness
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiophene and azepane rings, along with the ethylsulfonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5-ethylsulfonylthiophen-2-yl)methyl]-2-methylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-3-22(19,20)14-9-8-13(21-14)11-16-15(18)17-10-6-4-5-7-12(17)2/h8-9,12H,3-7,10-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIROAHYONGCJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(S1)CNC(=O)N2CCCCCC2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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